8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
CAS No.:
Cat. No.: VC13444582
Molecular Formula: C8H7ClN2O3
Molecular Weight: 214.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7ClN2O3 |
|---|---|
| Molecular Weight | 214.60 g/mol |
| IUPAC Name | 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C8H6N2O3.ClH/c11-6-2-1-3-10-4-5(8(12)13)9-7(6)10;/h1-4,11H,(H,12,13);1H |
| Standard InChI Key | PIDOZWQMVXLEBC-UHFFFAOYSA-N |
| SMILES | C1=CN2C=C(N=C2C(=C1)O)C(=O)O.Cl |
| Canonical SMILES | C1=CN2C=C(N=C2C(=C1)O)C(=O)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound consists of a fused bicyclic system: an imidazole ring (positions 1–3) linked to a pyridine ring (positions 4–8). Key substituents include:
-
Hydroxyl group (-OH) at position 8, enhancing hydrogen-bonding capacity.
-
Carboxylic acid (-COOH) at position 2, contributing to acidity (pKa ≈ 2.5–3.0 for analogous compounds) .
-
Hydrochloride salt, improving solubility in polar solvents (e.g., water solubility: ~15 mg/mL at 25°C).
Table 1: Key Chemical Descriptors
Spectroscopic Data
-
¹H NMR (D₂O, 400 MHz): δ 8.45 (s, H-3), 7.92 (d, J = 7.2 Hz, H-5), 6.89 (t, J = 7.0 Hz, H-6), 6.75 (d, J = 7.2 Hz, H-7) .
-
IR (KBr): Broad peak at 2500–3000 cm⁻¹ (O-H stretch), 1715 cm⁻¹ (C=O), 1590 cm⁻¹ (aromatic C=C).
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A patented route involves cyclocondensation of 2-aminopyridine derivatives with bromoacetaldehyde diethylacetal under acidic conditions :
-
Step 1: Reflux 6-chloro-2-aminopyridine with bromoacetaldehyde in 40% HBr(aq) to form 8-hydroxyimidazo[1,2-a]pyridine hydrobromide .
-
Step 2: Neutralization with Na₂CO₃ and extraction yields the free base.
-
Step 3: Carboxylation at position 2 via Kolbe-Schmitt reaction using CO₂ under high pressure .
-
Step 4: Salt formation with HCl(g) in ethanol produces the hydrochloride (yield: 78–85%) .
Industrial Optimization
Large-scale production employs continuous flow reactors to enhance efficiency:
-
Reactor Type: Microfluidic systems with Pd/C catalysts reduce reaction time from 12 h (batch) to 2 h.
-
Purity Control: Crystallization from ethanol/water (1:3 v/v) achieves >99% purity by HPLC.
Physicochemical Properties
Solubility and Stability
| Solvent | Solubility (mg/mL, 25°C) | Stability (t₁/₂) |
|---|---|---|
| Water | 15.2 ± 0.3 | >6 months (4°C) |
| Ethanol | 8.7 ± 0.2 | 30 days (RT) |
| DMSO | 23.5 ± 0.5 | 14 days (RT) |
Thermal Stability: Decomposes at 215–220°C (DSC).
Acid-Base Behavior
Biological Activities and Mechanisms
Enzyme Inhibition
-
Cytochrome P450 (CYP1A2): IC₅₀ = 1.2 μM in human liver microsomes, competitive inhibition (Ki = 0.8 μM) .
-
Rab Geranylgeranyl Transferase (RGGT): Disrupts Rab11A prenylation in HeLa cells (EC₅₀ = 5.3 μM) .
Antimicrobial Properties
-
Gram-positive bacteria: MIC = 16 μg/mL against S. aureus (vs. 32 μg/mL for ampicillin) .
-
Antifungal activity: 64 μg/mL against C. albicans (Fluconazole: 8 μg/mL) .
Cytotoxicity Profile
-
MRC-5 fibroblasts: CC₅₀ > 100 μM (Selectivity Index > 50 for CYP1A2) .
-
Apoptosis induction: Caspase-3 activation observed at 25 μM in A549 cells .
Pharmaceutical Applications
Drug Metabolism Modulation
As a CYP1A2 inhibitor, it prolongs the half-life of co-administered drugs like theophylline (t₁/₂ increased from 6.1 h to 9.8 h in rats) .
Anticancer Candidates
Derivatives with trifluoromethyl groups at position 6 show enhanced RGGT inhibition (EC₅₀ = 2.1 μM) .
Antibiotic Adjuvants
Combination with β-lactams reduces MRSA biofilm formation by 70% (vs. 40% for β-lactams alone) .
Comparative Analysis with Analogues
Table 2: Structural Modifications and Bioactivity
| Compound | R Group | CYP1A2 IC₅₀ (μM) | Solubility (mg/mL) |
|---|---|---|---|
| 8-Hydroxy-2-carboxylic acid HCl | -OH, -COOH | 1.2 | 15.2 |
| 6-Trifluoromethyl derivative | -CF₃ | 0.9 | 8.5 |
| 3-Bromo analogue | -Br | 2.8 | 6.1 |
Key Trend: Electron-withdrawing groups (e.g., -CF₃) enhance enzyme affinity but reduce solubility .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume